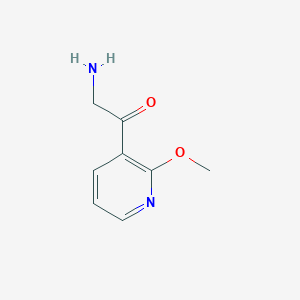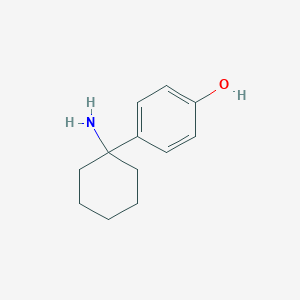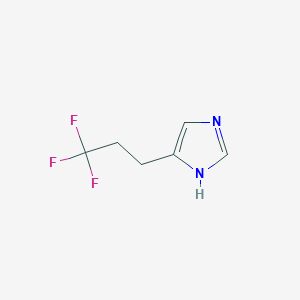![molecular formula C13H14O3 B13531950 Methyl 3'-methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate](/img/structure/B13531950.png)
Methyl 3'-methyl-2,3-dihydrospiro[indene-1,2'-oxirane]-3'-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3’-methyl-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate is a spirocyclic compound characterized by its unique structure, which includes an oxirane ring fused to an indene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3’-methyl-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate typically involves a multi-step process. One common method includes the cycloaddition reaction of an indene derivative with an epoxide. The reaction conditions often involve the use of a base such as triethylamine in a solvent like ethanol . The reaction is carried out at room temperature, and the product is obtained in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of solvents and reagents may be optimized for cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms can be employed to enhance the scalability and reproducibility of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3’-methyl-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols.
Applications De Recherche Scientifique
Methyl 3’-methyl-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials with unique properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of methyl 3’-methyl-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate involves its interaction with various molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with proteins, enzymes, or DNA, potentially altering their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[indene-2,3’-pyrazole] derivatives: These compounds share a similar spirocyclic structure but differ in the heterocyclic ring attached to the indene moiety.
Dispiro[indoline-3,3’-pyrrolo[2,1-a]isoquinoline-1’,2’'-thiazolo[3,2-a]pyrimidine] derivatives: These compounds also feature spirocyclic frameworks but with different ring systems and functional groups.
Uniqueness
Methyl 3’-methyl-2,3-dihydrospiro[indene-1,2’-oxirane]-3’-carboxylate is unique due to its specific combination of an indene moiety and an oxirane ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H14O3 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
methyl 2'-methylspiro[1,2-dihydroindene-3,3'-oxirane]-2'-carboxylate |
InChI |
InChI=1S/C13H14O3/c1-12(11(14)15-2)13(16-12)8-7-9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |
Clé InChI |
UNIQAXMWYOMREA-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2(O1)CCC3=CC=CC=C23)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(Tert-butoxy)carbonyl]amino}-5-(methoxycarbonyl)benzoicacid](/img/structure/B13531867.png)



![(1R,5S)-7-benzyl-3$l^{6}-thia-7-azabicyclo[3.3.1]nonane-3,3,9-trione](/img/structure/B13531893.png)

![3-{[(2,4-Difluorophenyl)methyl]amino}-1,2-dihydroisoquinolin-1-one](/img/structure/B13531917.png)


![2-{[4-Cyano-5-(ethylsulfanyl)-1,2-thiazol-3-yl]oxy}aceticacid](/img/structure/B13531925.png)




